3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione
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Overview
Description
3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring with amino and dimethylamino substituents. It has significant potential in various scientific research fields due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with amines. One common method includes the reaction of squaric acid with dimethylamine and ammonia under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π stacking interactions with these targets, leading to changes in their activity and function . These interactions are crucial for the formation of supramolecular assemblies in the solid state .
Comparison with Similar Compounds
Similar compounds to 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione include:
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione: This compound has a similar cyclobutene ring structure but with a propylamino group instead of a dimethylamino group.
3,4-Bis(dimethylamino)cyclobut-3-ene-1,2-dione: This compound has two dimethylamino groups attached to the cyclobutene ring.
3-Amino-4-(3-hydroxypropylamino)cyclobut-3-ene-1,2-dione: This compound includes a hydroxypropylamino group, adding hydroxyl functionality to the structure.
Properties
IUPAC Name |
3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)4-3(7)5(9)6(4)10/h7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUDNVBUBDBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162362-86-9 |
Source
|
Record name | 3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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